N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide
Description
Properties
Molecular Formula |
C29H26N2O4 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C29H26N2O4/c1-21-19-26(24-15-8-9-16-25(24)30(21)29(33)27-17-10-18-34-27)31(22-11-4-2-5-12-22)28(32)20-35-23-13-6-3-7-14-23/h2-18,21,26H,19-20H2,1H3 |
InChI Key |
GXTXIGCFGDZIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions for Dearomatization
Acylation at Position 1 with 2-Furylcarbonyl
The 2-furylcarbonyl group is introduced via nucleophilic acyl substitution. The tetrahydroquinoline’s primary amine at position 1 reacts with 2-furoyl chloride in the presence of triethylamine (Et₃N), forming the corresponding amide. This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, achieving yields of 85–90%. Kinetic studies reveal that electron-withdrawing groups on the furan ring enhance acylation rates by stabilizing the transition state.
Synthesis of the 2-Phenoxy-N-Phenylacetamide Moiety
The acetamide side chain is synthesized through a two-step process:
-
Formation of 2-Phenoxyacetic Acid : Phenol undergoes Williamson ether synthesis with ethyl bromoacetate, followed by saponification with potassium hydroxide (KOH) to yield 2-phenoxyacetic acid.
-
Coupling to N-Phenylamine : 2-Phenoxyacetic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with aniline in dichloromethane to produce 2-phenoxy-N-phenylacetamide in 75–82% yield.
Final Assembly via N-Acylation
The tetrahydroquinoline derivative is coupled with 2-phenoxy-N-phenylacetamide using a carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of 4-dimethylaminopyridine (DMAP). This step forms the tertiary amide bond at the tetrahydroquinoline’s nitrogen, culminating in the target compound with an overall yield of 65–70%.
Optimization of Coupling Conditions
Challenges and Mechanistic Insights
-
Regioselectivity in Dearomatization : Zinc and cobalt catalysts favor 1,2-addition due to electronic and steric effects, as demonstrated by DFT calculations.
-
Steric Hindrance in Acylation : Bulky substituents at position 2 of the tetrahydroquinoline necessitate slow reagent addition to minimize side reactions.
-
Racemization Control : Chiral ligands, such as (R,R)-QuinoxP*, have been explored to induce asymmetry during hydroboration, though enantioselectivity remains moderate (29–45% ee) .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of phenoxy-N-phenylacetamides exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide. For example:
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer).
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MDA-MB-231 | 5.0 | Significant growth inhibition |
| HT29 | 3.5 | Enhanced by structural modifications |
The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways.
Antitubercular Activity
A novel series of N-substituted phenoxyacetamides have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The most potent compounds demonstrated MIC values as low as 4 μg/mL against resistant strains.
Case Study 1: Antimicrobial Evaluation
In a study evaluating similar compounds, derivatives were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features significantly enhanced antibacterial activity.
Case Study 2: Cytotoxicity Assays
A separate study assessed the cytotoxic effects on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications to the compound could improve its therapeutic efficacy.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the furan ring may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression. The phenoxy group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Pharmacological and Physicochemical Properties
- Metabolic Stability : The 2-furylcarbonyl group in the target compound may improve metabolic stability compared to benzoyl analogs (e.g., ), as furan rings are less prone to oxidative degradation.
- Solubility: The phenoxyacetamide side chain increases hydrophobicity compared to compounds like N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide (), which lacks extended aromatic systems.
- Binding Affinity: Analogous compounds with biphenyl groups () exhibit enhanced π-π stacking interactions, suggesting the target compound’s phenoxy group may similarly enhance receptor binding.
Biological Activity
N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and other relevant findings from recent studies.
Chemical Structure
The compound can be characterized by its complex structure, which includes a quinoline moiety and phenoxy group. The molecular formula is with a molecular weight of 366.43 g/mol. Its structural representation is essential for understanding its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound:
-
Antibacterial Effects :
- A study evaluated several N-phenylacetamide derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with specific substituents on the phenyl ring exhibited significant antibacterial activity, particularly against Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
- The effective concentration (EC50) values were determined, with some derivatives showing lower EC50 values than standard antibiotics, indicating superior efficacy .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives can be influenced by:
- Substituent Position : The position of substituents on the phenyl ring significantly affects the compound's lipophilicity and permeability through cell membranes.
- Functional Groups : Variations in functional groups attached to the core structure can enhance or diminish biological activity. For example, halogenated derivatives often exhibit increased potency due to improved lipophilicity .
Case Study 1: Antimicrobial Screening
A comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated varying degrees of antimicrobial activity. Compounds bearing halogenated substituents showed enhanced efficacy against both Gram-positive and Gram-negative bacteria .
Case Study 2: Antibacterial Evaluation
In another study focusing on the antibacterial evaluation of N-phenylacetamide derivatives against plant pathogens like Xanthomonas oryzae, certain compounds exhibited promising results with EC50 values significantly lower than traditional treatments . This suggests potential applications in agricultural microbiology.
Summary of Findings
The biological activity of this compound indicates its potential as a lead compound for further development in antimicrobial therapies. The SAR analysis highlights the importance of chemical modifications in enhancing biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.43 g/mol |
| EC50 against S. aureus | < 100 µM |
| Mechanism | Membrane disruption |
Q & A
Q. Q1. What are the key steps in synthesizing N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide?
The synthesis typically involves:
- Coupling reactions to attach the furylcarbonyl and phenoxyacetamide groups to the tetrahydroquinoline backbone.
- Cyclization to form the tetrahydroquinoline core, often using catalysts like piperidine under reflux conditions in ethanol or dioxane .
- Purification via chromatography to isolate the compound, with temperature and pH control critical for yield optimization (e.g., maintaining pH 6–8 and temperatures between 60–80°C) .
Methodological Tip : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., ethyl acetate/hexane gradients) for purification.
Advanced Synthesis Challenges
Q. Q2. How can computational methods improve the synthesis yield of this compound?
Advanced approaches include:
- Quantum chemical reaction path searches to identify low-energy transition states and optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
- Machine learning to predict optimal molar ratios of reactants, reducing trial-and-error experimentation. For example, ICReDD’s feedback loop integrates experimental data with computational models to refine protocols .
Data Example : Computational models may suggest a 1.2:1 molar ratio of furylcarbonyl chloride to the tetrahydroquinoline intermediate for maximal acylation efficiency.
Structural Characterization
Q. Q3. What analytical techniques are essential for confirming the compound’s structure?
Core methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to resolve the tetrahydroquinoline and acetamide substituents .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., observed m/z 487.2125 vs. calculated 487.2130 for C₃₁H₂₉N₂O₅) .
- IR spectroscopy to confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and aromatic C-H bends .
Advanced Tip : Use X-ray crystallography to resolve stereochemical ambiguities, particularly for the tetrahydroquinoline ring’s conformation .
Pharmacological Profiling
Q. Q4. How can researchers assess this compound’s biological activity?
Basic screening involves:
- In vitro enzyme inhibition assays (e.g., fluorescence-based assays for kinase or protease targets) .
- Cellular viability assays (MTT or CellTiter-Glo) to evaluate cytotoxicity in cancer or normal cell lines .
Q. Advanced Mechanistic Studies :
- Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with target proteins.
- Molecular dynamics simulations to predict binding modes and guide SAR (structure-activity relationship) studies .
Physicochemical Properties
Q. Q5. How can solubility and stability be evaluated for this lipophilic compound?
Basic methods:
Q. Advanced Optimization :
- Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations to enhance aqueous solubility.
- Computational solubility prediction using Hansen solubility parameters or COSMO-RS models .
Handling Contradictory Data
Q. Q6. How should researchers address discrepancies in biological activity data across studies?
Basic strategies:
Q. Advanced Statistical Approaches :
- Meta-analysis of dose-response curves to identify outlier datasets.
- Bayesian modeling to quantify uncertainty in IC50 or EC50 values .
Safety and Handling in Research Settings
Q. Q7. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste handlers .
Computational Modeling in Advanced Studies
Q. Q8. How can computational tools predict this compound’s interactions with biological targets?
- Docking simulations (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB entries for kinases or GPCRs) .
- Free-energy perturbation (FEP) calculations to estimate binding affinities and guide lead optimization .
Example : Simulations may predict strong hydrogen bonding between the acetamide carbonyl and a kinase’s hinge region, explaining observed inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
